molecular formula C11H13BrFNO B8031172 3-Bromo-6-(cyclohexyloxy)-2-fluoropyridine

3-Bromo-6-(cyclohexyloxy)-2-fluoropyridine

Cat. No.: B8031172
M. Wt: 274.13 g/mol
InChI Key: IDRDOTPGONXDKQ-UHFFFAOYSA-N
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Description

3-Bromo-6-(cyclohexyloxy)-2-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, fluorine, and a cyclohexyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(cyclohexyloxy)-2-fluoropyridine typically involves the following steps:

    Fluorination: The fluorine atom is introduced using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclohexyloxy Substitution: The cyclohexyloxy group can be introduced via a nucleophilic substitution reaction using cyclohexanol and a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(cyclohexyloxy)-2-fluoropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-6-(cyclohexyloxy)-2-fluoropyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(cyclohexyloxy)-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-(methoxy)-2-fluoropyridine
  • 3-Bromo-6-(ethoxy)-2-fluoropyridine
  • 3-Bromo-6-(phenoxy)-2-fluoropyridine

Uniqueness

3-Bromo-6-(cyclohexyloxy)-2-fluoropyridine is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where bulkier substituents are required to achieve specific interactions or stability.

Properties

IUPAC Name

3-bromo-6-cyclohexyloxy-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-9-6-7-10(14-11(9)13)15-8-4-2-1-3-5-8/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRDOTPGONXDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC(=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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